Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
Description
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a heterocyclic compound characterized by a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The carbamoyl bridge links the benzo[d]thiazole moiety to a pyridin-2-ylmethyl group, while a methyl ester is attached to the benzoic acid fragment.
Properties
IUPAC Name |
methyl 2-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-15-11-12-19(30-2)20-21(15)32-24(26-20)27(14-16-8-6-7-13-25-16)22(28)17-9-4-5-10-18(17)23(29)31-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTILUKUQAGPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of 2-aminothiophenol with a suitable α-haloketone.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Coupling with Pyridine Derivative: The benzothiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Carbamoyl Group: The final step involves the formation of the carbamoyl group through the reaction of the intermediate with methyl 2-aminobenzoate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features align with several classes of bioactive molecules, including benzothiazoles, carbamoyl derivatives, and fused heterocycles. Below is a detailed comparison with analogs from the literature:
Benzo[d]thiazole Derivatives
- 4-Chloro-2-oxo-3(2H)-benzothiazoleacetic acid (Benazolin) : A herbicide with a simpler benzothiazole backbone lacking the pyridine and carbamoyl groups. Benazolin’s activity arises from its acetic acid side chain, which disrupts plant growth regulators. In contrast, the target compound’s carbamoyl and pyridine groups may enhance target specificity or bioavailability .
- Thiazolo[4,5-d]pyrimidine derivatives (e.g., Compound 19 in ): These feature fused thiazole-pyrimidine rings and substituents like hydroxycoumarin.
Carbamoyl-Containing Compounds
- Tolfenpyrad : A pyrazole carboxamide insecticide with a carbamoyl group linked to a chlorophenyl moiety. The target compound’s carbamoyl bridge may similarly interact with biological targets (e.g., mitochondrial electron transport inhibitors), but its benzo[d]thiazole and pyridine groups could alter binding kinetics or selectivity .
- Barban (4-Chloro-2-butynyl (3-chlorophenyl)carbamate) : A carbamate herbicide. The target’s carbamoyl group differs in being part of a larger heterocyclic system, which might reduce hydrolysis susceptibility, enhancing environmental persistence .
Pyridine-Containing Compounds
- Pyridaben: A pyridazinone acaricide with a tert-butyl-substituted pyridine ring. The target compound’s pyridin-2-ylmethyl group could engage in π-π stacking or hydrogen bonding with biological targets, similar to pyridaben’s mode of action .
Data Table: Structural and Functional Comparison
Key Research Findings and Hypotheses
Synthetic Pathways : The target compound’s synthesis may parallel methods for thiazolo[4,5-d]pyrimidines, such as microwave-assisted reactions in polar aprotic solvents (e.g., DMF with glacial acetic acid) .
Bioactivity Predictions : The benzo[d]thiazole and pyridine motifs are associated with pesticidal activity (e.g., mitochondrial disruption in pyridaben). The carbamoyl group could enhance stability compared to ester-based herbicides like benazolin .
Structural Advantages : The methyl ester may improve solubility, while the 4-methoxy group on the benzothiazole could modulate electron density, affecting binding to biological targets.
Biological Activity
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . It features a methoxy group, a methylbenzothiazole moiety, and a pyridinylmethyl carbamoyl group, contributing to its diverse chemical behavior.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Derivative : The initial step involves synthesizing the 4-methoxy-7-methylbenzo[d]thiazole structure.
- Pyridine Attachment : The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
- Final Esterification : The benzoate moiety is formed by esterification with methyl alcohol.
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives that target carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, have shown promising results in inhibiting tumor growth and metastasis. The binding affinity of these compounds to CAIX can be exceptionally high, with some exhibiting dissociation constants in the low nanomolar range .
The proposed mechanism of action includes:
- Inhibition of Carbonic Anhydrase : By selectively binding to CAIX, the compound may disrupt the acidification of the tumor microenvironment, which is crucial for cancer cell invasion and survival.
- Modulation of Cellular Pathways : Compounds with similar structures have been noted to activate peroxisome proliferator-activated receptors (PPARs), enhancing insulin sensitivity and potentially influencing metabolic pathways related to cancer progression .
Study 1: Anticancer Efficacy
A study examining a series of methyl benzoate derivatives demonstrated that modifications in substituents significantly influenced their anticancer activity against various cell lines. The most effective compound exhibited an IC50 value in the low micromolar range against breast cancer cells .
Study 2: PPAR Activation
Another investigation focused on thiazolidinedione derivatives showed that these compounds could activate PPARγ, which plays a role in regulating glucose metabolism and fat storage. This activation was linked to reduced inflammatory responses in diabetic models, suggesting potential therapeutic applications beyond oncology .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
